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Compound of Interest

Compound Name: 3-Aminoisoxazolo[4,5-b]pyrazine

Cat. No.: B1281704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

3-Aminoisoxazolo[4,5-b]pyrazine (CAS: 81411-79-2). Due to the limited availability of

published experimental spectra for this specific compound, this document presents predicted

spectroscopic data based on computational models, alongside generalized, detailed

experimental protocols for acquiring such data. This guide is intended to support researchers in

the identification, characterization, and quality control of this heterocyclic compound.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3-Aminoisoxazolo[4,5-b]pyrazine. These values

are computationally derived and should be used as a reference for the analysis of

experimentally obtained spectra.

Table 1: Predicted ¹H NMR Data
(Predicted for CDCl₃ solvent)
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Chemical Shift
(ppm)

Multiplicity Number of Protons Assignment

~8.6 Singlet 1H Pyrazine CH

~8.4 Singlet 1H Pyrazine CH

~5.5 Broad Singlet 2H Amino (-NH₂)

Note: The chemical shifts of the pyrazine protons are in the expected downfield region for

aromatic heterocyclic systems. The broadness of the amino proton signal is typical due to

quadrupole effects and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Data
(Predicted for CDCl₃ solvent)

Chemical Shift (ppm) Carbon Type Assignment

~165 Quaternary Isoxazole C-N

~158 Quaternary Isoxazole C=N

~145 Quaternary Pyrazine C

~142 CH Pyrazine CH

~138 CH Pyrazine CH

~135 Quaternary Pyrazine C

Note: The predicted chemical shifts are consistent with the electron-withdrawing nature of the

nitrogen atoms and the isoxazole ring.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3400-3500 Medium
N-H Stretch

(asymmetric)
Amino (-NH₂)

3300-3400 Medium
N-H Stretch

(symmetric)
Amino (-NH₂)

1620-1650 Strong N-H Bend Amino (-NH₂)

1580-1610 Medium-Strong C=N Stretch
Isoxazole & Pyrazine

Rings

1450-1550 Medium Aromatic C=C Stretch Pyrazine Ring

1000-1200 Medium C-O Stretch Isoxazole Ring

Note: The IR spectrum is expected to be characterized by the distinct N-H stretching and

bending vibrations of the primary amine, as well as several bands corresponding to the

vibrations of the fused heterocyclic ring system.

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Ion Notes

136.04 [M]⁺ Molecular Ion

108.03 [M-CO]⁺

Fragmentation pattern may

involve loss of carbon

monoxide.

81.03 [M-CO-HCN]⁺

Further fragmentation could

involve the loss of hydrogen

cyanide.

Note: The exact fragmentation pattern will depend on the ionization technique used. The

molecular ion peak is predicted to be at m/z 136.04, corresponding to the molecular weight of

the compound.
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Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS data for a solid organic

compound such as 3-Aminoisoxazolo[4,5-b]pyrazine.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the desired nuclei (¹H and ¹³C).

Data Acquisition:

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence.

Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger

number of scans will be required compared to the ¹H spectrum due to the lower natural

abundance of ¹³C.
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Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile

solvent like isopropanol or acetone, and allow it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background to generate the final absorbance or transmittance

spectrum.

Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4

cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol,

dichloromethane).

For direct infusion, load the solution into a syringe for injection into the ion source at a

constant flow rate.

Alternatively, for GC-MS, inject the solution into the gas chromatograph for separation

prior to introduction into the mass spectrometer.

Instrument Setup:
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Set the ion source to the desired ionization mode (e.g., EI or Electrospray Ionization -

ESI).

Calibrate the mass analyzer using a known calibration standard.

Set the mass range to be scanned (e.g., m/z 50-500).

Data Acquisition:

Introduce the sample into the ion source.

The instrument will ionize the molecules, separate the resulting ions based on their mass-

to-charge ratio, and detect them.

The resulting mass spectrum will show the relative abundance of each ion detected.

Visualization
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized compound.
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Compound Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a novel chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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